Elexacaftor - 2216712-66-0

Elexacaftor

Catalog Number: EVT-266972
CAS Number: 2216712-66-0
Molecular Formula: C26H34F3N7O4S
Molecular Weight: 597.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Elexacaftor (VX-445) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector drug. [] It is classified as a small molecule drug that targets the underlying cause of cystic fibrosis, a genetic disorder. [, ] Elexacaftor plays a significant role in scientific research, particularly in understanding and treating cystic fibrosis. Its primary function is to correct the misfolding of the CFTR protein, which is crucial for normal ion transport in epithelial cells. []

Future Directions
  • Investigating Long-Term Effects: Further research is needed to understand the long-term effects of Elexacaftor therapy, especially in children and individuals with specific CFTR mutations. []
  • Exploring Combination Therapies: Investigating the efficacy of Elexacaftor in combination with other emerging CFTR modulators and therapeutic approaches holds potential for further improving CF treatment. []
  • Understanding Non-Epithelial Effects: Research should explore the broader impact of Elexacaftor on various cell types and organ systems beyond the epithelium, such as its effects on immune function and inflammation. [, ]
  • Developing Desensitization Strategies: Developing effective desensitization protocols for patients experiencing adverse reactions to Elexacaftor is crucial to ensure access to this potentially life-changing therapy. []
  • Addressing Global Access: Research should focus on developing cost-effective production methods and exploring alternative pricing models to improve global access to Elexacaftor and other CFTR modulator therapies. []

Tezacaftor

Relevance: Tezacaftor shares a similar mechanism of action with Elexacaftor, both working to correct the misfolding of the CFTR protein. [] They are frequently used together in triple combination therapies, alongside Ivacaftor, demonstrating significantly improved outcomes in CF patients. [, , , , , , ]

Ivacaftor

Relevance: While Ivacaftor acts as a potentiator and Elexacaftor as a corrector, they are crucial components of the highly effective triple combination therapy for CF. [, , , , , , ] Ivacaftor's ability to enhance already corrected CFTR protein by Elexacaftor leads to synergistic therapeutic benefits.

Lumacaftor

Relevance: Lumacaftor and Elexacaftor belong to the same class of CFTR correctors and aim to achieve similar therapeutic outcomes. [, , ] While Elexacaftor demonstrates superior efficacy, Lumacaftor was an important predecessor in CFTR modulator development.

Nirmatrelvir

Relevance: The co-administration of Nirmatrelvir with Elexacaftor/Tezacaftor/Ivacaftor can lead to significant drug-drug interactions, particularly due to Nirmatrelvir's inhibition of CYP3A4. [, , ] Careful dose adjustments and monitoring are crucial when these drugs are co-administered to CF patients.

Ritonavir

Relevance: Like Nirmatrelvir, Ritonavir's CYP3A4 inhibition potential presents a significant drug-drug interaction risk when co-administered with Elexacaftor/Tezacaftor/Ivacaftor. [, , ] This necessitates careful dose adjustments to maintain the efficacy and safety of CFTR modulator therapy.

Corr-4a

Relevance: Studies exploring modulator combinations for CFTR mutations beyond F508del-CFTR have investigated Corr-4a's synergistic potential with Elexacaftor. [] This combination aims to achieve optimal CFTR protein function in specific genotypes.

Apigenin

Relevance: Studies have explored Apigenin's potential as a "co-potentiator" in combination with other CFTR modulators, including Elexacaftor and Ivacaftor. [] This highlights the ongoing research to maximize CFTR function by combining modulators with distinct mechanisms.

Source and Classification

Elexacaftor is classified as a CFTR modulator and is specifically categorized as a corrector. It was developed by Vertex Pharmaceuticals and received approval from regulatory agencies for use in combination therapies to treat cystic fibrosis in patients aged 12 years and older . The drug is marketed under the brand name Kaftrio when combined with tezacaftor and ivacaftor.

Synthesis Analysis

Methods and Technical Details

The synthesis of elexacaftor involves complex organic chemistry techniques. The synthetic routes can be broadly categorized into two generations:

  1. First Generation: This method utilized simpler starting materials but resulted in lower yields. Key steps included:
    • Formation of an amide bond using carboxylic acids.
    • Hydrogenation steps to remove protective groups.
  2. Second Generation: This approach adopted more sophisticated starting materials, such as alkynes, leading to improved efficiency and higher yields. Notable steps included:
    • Enzymatic hydrolytic resolution to achieve high enantiomeric purity.
    • C–N cross-coupling reactions facilitated by palladium catalysts .
Molecular Structure Analysis

Structure and Data

Elexacaftor has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the CFTR protein. Its chemical formula is C21H26F2N2O3C_{21}H_{26}F_{2}N_{2}O_{3}, with a molecular weight of approximately 396.45 g/mol. The structural features include:

  • Aromatic rings: Contributing to its stability and interaction capabilities.
  • Fluoro-substituents: Enhancing lipophilicity and bioavailability.
  • Amide linkages: Critical for its biological activity .

The three-dimensional conformation of elexacaftor allows it to effectively bind to the CFTR protein, promoting its correct folding and trafficking.

Chemical Reactions Analysis

Reactions and Technical Details

Elexacaftor undergoes various chemical reactions during its synthesis, including:

  • Hydrogenation: Used to remove protective groups after key synthetic steps.
  • Cross-coupling reactions: Employing palladium catalysts for forming carbon-nitrogen bonds.
  • Enzymatic resolutions: To achieve high enantiomeric purity through selective hydrolysis of undesired isomers .

These reactions are carefully controlled to maximize yield and purity, reflecting advanced techniques in organic synthesis.

Mechanism of Action

Process and Data

Elexacaftor works by correcting the misfolded CFTR protein associated with cystic fibrosis mutations. The mechanism involves:

  1. Binding to CFTR: Elexacaftor binds to the protein, stabilizing its structure.
  2. Facilitating Trafficking: It enhances the movement of CFTR to the cell surface where it can function properly.
  3. Improving Ion Transport: Once at the surface, elexacaftor helps restore chloride ion transport across epithelial cells, alleviating symptoms associated with cystic fibrosis .

Clinical trials have demonstrated significant improvements in lung function metrics such as forced expiratory volume in one second (FEV1) among treated patients.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Elexacaftor is typically presented as a crystalline solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Elexacaftor is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups allows for potential interactions with biological targets but requires careful handling during synthesis .

Relevant data regarding its pharmacokinetic properties indicate that elexacaftor has favorable absorption characteristics when administered orally.

Applications

Scientific Uses

Elexacaftor is primarily used in clinical settings for treating cystic fibrosis, particularly in patients with specific genetic mutations that affect CFTR function. Its inclusion in combination therapies has revolutionized treatment protocols for cystic fibrosis, significantly improving patient outcomes and quality of life.

In addition to its therapeutic applications, elexacaftor serves as a valuable compound for research into CFTR modulation mechanisms, contributing to ongoing studies aimed at developing new treatments for cystic fibrosis and related disorders .

Through its innovative approach to correcting genetic defects at the cellular level, elexacaftor exemplifies advancements in targeted therapies within modern medicine.

Properties

CAS Number

2216712-66-0

Product Name

Elexacaftor

IUPAC Name

N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide

Molecular Formula

C26H34F3N7O4S

Molecular Weight

597.7 g/mol

InChI

InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1

InChI Key

MVRHVFSOIWFBTE-INIZCTEOSA-N

SMILES

CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C

Solubility

<1mg/mL

Synonyms

Elexacaftor, WHO 11180; WHO 11180; WHO11180; VX-445; VX 445; VX445; Trikafta.

Canonical SMILES

CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C

Isomeric SMILES

C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.